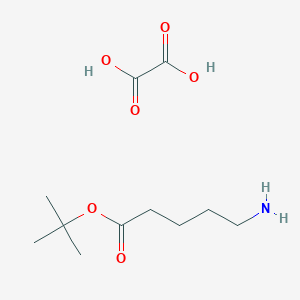

tert-butyl 5-aminopentanoate;oxalic acid

Description

tert-Butyl 5-aminopentanoate This compound is a tert-butyl-protected amino acid ester, commonly used as an intermediate in organic synthesis and pharmaceutical research. Its structure features a pentanoate backbone with an amine group at the fifth carbon and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during peptide coupling or other synthetic processes . Synthetically, it is prepared via reactions involving substituted amino acids and thionyl chloride (SOCl₂), followed by tert-butanol esterification . Applications include its role in synthesizing histone deacetylase (HDAC) inhibitors and other bioactive molecules .

Oxalic Acid

Oxalic acid (HOOC-COOH) is a dicarboxylic acid with strong acidic properties (pKa₁ = 1.25, pKa₂ = 4.14) and high solubility in water (90.03 g/mol). It is naturally occurring in plants like spinach and rhubarb and is industrially produced via carbohydrate oxidation . Key applications include metal cleaning, textile bleaching, and pest control (e.g., varroa mite management in beekeeping) . It also plays roles in environmental chemistry, such as atmospheric particulate formation, and in plant physiology, where it binds calcium ions to form insoluble oxalate salts .

Properties

Molecular Formula |

C11H21NO6 |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

tert-butyl 5-aminopentanoate;oxalic acid |

InChI |

InChI=1S/C9H19NO2.C2H2O4/c1-9(2,3)12-8(11)6-4-5-7-10;3-1(4)2(5)6/h4-7,10H2,1-3H3;(H,3,4)(H,5,6) |

InChI Key |

ONEYSNZKNIVLPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-aminopentanoate oxalate typically involves the esterification of 5-aminopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting tert-Butyl 5-aminopentanoate is then reacted with oxalic acid to form the oxalate salt. The reaction conditions for the formation of the oxalate salt include mixing the ester with oxalic acid in a suitable solvent, such as ethanol, and allowing the reaction to proceed at room temperature .

Industrial Production Methods

Industrial production of tert-Butyl 5-aminopentanoate oxalate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The esterification and subsequent formation of the oxalate salt are monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-aminopentanoate oxalate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted amines.

Scientific Research Applications

tert-Butyl 5-aminopentanoate oxalate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-aminopentanoate oxalate involves its interaction with specific molecular targets. The compound can act as a precursor to biologically active molecules, which exert their effects through various biochemical pathways. For example, the amino group can be involved in the formation of peptide bonds, and the ester group can undergo hydrolysis to release active carboxylic acids .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Table 1: Structural Comparison of tert-Butyl 5-aminopentanoate with Analogues

Key Observations :

- Chain Length: Longer chains (e.g., C8 in tert-butyl 8-aminooctanoate) improve lipid solubility, making them suitable for drug delivery systems, while shorter chains (C4–C6) are preferred for peptide synthesis .

- Reactivity : The Boc group in all analogues ensures stability during acidic or basic reaction conditions, but steric hindrance increases with longer chains, affecting coupling efficiency .

Table 2: Functional Comparison of Oxalic Acid with Other Carboxylic Acids

Key Observations :

- Acidity : Oxalic acid is stronger than malonic or succinic acid due to electron-withdrawing effects of adjacent carboxyl groups .

- Environmental Role : Oxalic acid dominates atmospheric particulates (10–14.7× higher than oxalate salts in PM2.5), unlike malonic acid, where the acid form predominates .

Research Findings and Critical Analysis

- tert-Butyl 5-aminopentanoate: Its use in HDAC inhibitor synthesis highlights its superiority over shorter-chain analogues (e.g., tert-butyl 4-aminobutanoate) in achieving selective enzyme modulation .

- Oxalic Acid : Environmental studies reveal its dual role as a pollutant (in PM2.5) and a natural plant metabolite, necessitating balanced regulatory approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.